Acetyl chloride, (benzoylamino)-
Overview
Description
Acetyl chloride, (benzoylamino)- is an organic compound with the molecular formula C₉H₈ClNO₂ . It belongs to the class of acyl chlorides , which are derivatives of carboxylic acids. Acyl chlorides are characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. Acetyl chloride specifically derives from acetic acid (CH₃COOH) by replacing the hydroxyl group (OH) with a chlorine atom (Cl) .
Synthesis Analysis
The resulting acetyl chloride is a colorless, corrosive, and volatile liquid. It is commonly abbreviated as AcCl .
Molecular Structure Analysis
The molecular structure of acetyl chloride consists of an acetyl group (CH₃CO-) attached to a chlorine atom (Cl). The acetyl group contains a carbonyl (C=O) and a methyl (CH₃) group. The overall structure is linear . Here’s a visual representation of the molecule:
Chemical Reactions Analysis
- Schotten–Baumann Reaction : This method allows the synthesis of amides from amines and acid chlorides. For instance, benzylamine reacts with acetyl chloride under Schotten-Baumann conditions to form N-benzylacetamide . The reaction proceeds as follows:
- Fischer Peptide Synthesis : In this process, an α-chloro acid chloride is condensed with the ester of an amino acid. The ester undergoes hydrolysis, and the acid is converted to the acid chloride. This enables the extension of the peptide chain by another unit, ultimately completing the peptide synthesis .
Scientific Research Applications
Organic Synthesis
Summary of the Application
“Acetyl chloride, (benzoylamino)-” is used in organic synthesis for N-, O- and S-benzoylation . This process is an important transformation in organic synthesis .
Methods of Application
A solvent-free procedure using PhCOCl-Py/basic alumina under microwave irradiation has been developed for N-, O- and S-benzoylation . The reaction is usually catalyzed by bases like pyridine, triethylamine, and sodium hydroxide .
Results or Outcomes
The procedure developed for N-, O- and S-benzoylation using PhCOCl-Py/basic alumina under microwave irradiation has shown to be efficient .
Preparation of Esters and Amides
Summary of the Application
“Acetyl chloride, (benzoylamino)-” acts as a reagent for the preparation of esters and amides of acetic acid .
Methods of Application
The specific methods of application for this use are not detailed in the source. However, it’s known that acetyl chloride is an important reactant in Friedel-Crafts reactions .
Results or Outcomes
The outcomes of these reactions are the formation of esters and amides of acetic acid .
Synthesis of 2-Arylbenzothiazole
Summary of the Application
“Acetyl chloride, (benzoylamino)-” can be used in the synthesis of 2-arylbenzothiazoles . 2-Arylbenzothiazoles are versatile scaffolds with significant biological and industrial applications .
Methods of Application
The specific methods of application for this use are not detailed in the source. However, it’s known that the fabrication of 2-arylbenzothiazoles involves different synthetic pathways .
Results or Outcomes
The outcomes of these reactions are the formation of 2-arylbenzothiazoles, which are potent biologically active benzothiazole-based drugs .
Friedel-Crafts Acylation
Summary of the Application
“Acetyl chloride, (benzoylamino)-” can be used in Friedel-Crafts acylation, a process that introduces an acetyl group onto the benzene ring .
Methods of Application
The reaction is carried out by treating an aromatic compound with an acyl chloride in the presence of a Lewis acid like AlCl3 to generate an acylium ion .
Results or Outcomes
The outcome of this reaction is the formation of a ketone .
Benzylic Amine Synthesis
Summary of the Application
“Acetyl chloride, (benzoylamino)-” can be used in the synthesis of benzylic amines .
Methods of Application
The specific methods of application for this use are not detailed in the source. However, it’s known that the reaction involves the alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .
Results or Outcomes
The outcomes of these reactions are the formation of a wide array of N-alkylated amines .
properties
IUPAC Name |
2-benzamidoacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKOJLKNJUNBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463336 | |
Record name | Acetyl chloride, (benzoylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl chloride, (benzoylamino)- | |
CAS RN |
53587-10-3 | |
Record name | Acetyl chloride, (benzoylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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